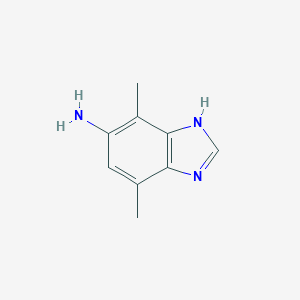

4,7-dimethyl-3H-benzimidazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170918-30-6 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

4,7-dimethyl-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

XIFHBXQZZCGMHU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1N=CN2)C)N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CN2)C)N |

Synonyms |

1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI) |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 4,7 Dimethyl 3h Benzimidazol 5 Amine Analogues

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction (SC-XRD) provides detailed information about the crystal system, space group, and unit cell dimensions. This data is crucial for understanding the fundamental symmetry and repeating units of the crystal lattice. For instance, the analysis of various benzimidazole (B57391) derivatives reveals a predisposition for crystallizing in common crystal systems like monoclinic and orthorhombic. scispace.commdpi.comresearchgate.net

For example, the crystallographic analysis of 2-(o-aminophenyl)benzimidazole, an amino-substituted analogue, showed it crystallizes in the orthorhombic system. researchgate.net Another analogue, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, was found to crystallize in the monoclinic system with the space group P2₁/n. mdpi.com These studies provide precise bond lengths, bond angles, and torsion angles, confirming the molecular structure in the solid state. researchgate.netsemanticscholar.org

Below is a table summarizing representative crystallographic data for benzimidazole analogues.

| Parameter | 2-(2-aminophenyl) Benz imidazole (B134444) researchgate.net | 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine mdpi.com |

| Formula | C₁₃H₁₁N₃ | C₁₅H₁₂N₆ |

| Formula Weight | 209.25 | 276.31 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/n |

| a (Å) | 7.777(2) | 15.673(3) |

| b (Å) | 11.855(2) | 4.7447(8) |

| c (Å) | 22.552(5) | 17.615(3) |

| α (°) ** | 90 | 90 |

| β (°) | 90 | 99.067(17) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 2076.7(7) | 1293.6(4) |

| Z | 8 | 4 |

This table is interactive. You can sort and filter the data.

The supramolecular architecture of benzimidazole derivatives is largely dictated by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.org The presence of both hydrogen bond donors (N-H, -NH₂) and acceptors (imidazole nitrogen) in amino-benzimidazoles facilitates the formation of robust hydrogen-bonded networks. scispace.com These interactions can link molecules into chains, dimers, or more complex three-dimensional arrays, significantly influencing the crystal's stability and physical properties. scilit.comresearchgate.net

In the crystal structure of 2-(o-aminophenyl)benzimidazole, for example, both inter- and intramolecular hydrogen bonds are observed, contributing to a planar molecular conformation and a well-defined lattice structure. scispace.comresearchgate.net

π-π stacking is another crucial interaction observed in the crystal packing of aromatic heterocycles like benzimidazoles. nih.gov These interactions occur between the planar benzimidazole ring systems of adjacent molecules. The geometry of these interactions, including the centroid-to-centroid distance and slip angles, determines their strength. In many reported structures of benzimidazole derivatives, molecules are arranged in parallel planes, stabilized by these π-π interactions. researchgate.netsemanticscholar.org The inherent non-planarity in some substituted bisbenzimidazole ligands can promote unusual crystal-packing interactions, leading to the formation of distinct two-dimensional "staircase" lattices through intermolecular π-stacking. otterbein.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment. arabjchem.orgresearchgate.net

For analogues of 4,7-dimethyl-3H-benzimidazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole core, the protons of the two methyl groups, the amino group protons, and the N-H proton of the imidazole ring. The chemical shifts (δ) of the aromatic protons are typically found in the range of δ 7.0-8.5 ppm. rsc.orgnih.gov The methyl protons would appear as sharp singlets in the aliphatic region, typically around δ 2.4-2.6 ppm. ias.ac.in The NH proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the chemical shift of the amino protons can vary. rsc.orgias.ac.in

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the different carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 110-150 ppm range, while the methyl carbons would appear at higher field (δ 15-25 ppm). rsc.orgnih.govias.ac.in

The following table presents representative NMR data for substituted benzimidazole analogues.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,5-Dimethyl-1H-benzimidazole ias.ac.in | 12.04 (brs, 1H, NH), 7.43 (d, 1H), 7.33 (s, 1H), 7.02 (d, 1H), 2.62 (s, 3H, CH₃), 2.41 (s, 3H, CH₃) | 151.7, 138.3, 136.7, 132.6, 124.4, 114.5, 114.3, 22.1, 14.9 |

| 4,6-Dimethyl-1H-benzo[d]imidazole rsc.org | 12.20 (s, 1H, NH), 8.08 (s, 1H), 7.21 (s, 1H), 6.90 (s, 1H), 2.41 (s, 3H), 2.33 (s, 3H) | 142.10, 134.99, 131.79, 123.64, 115.42, 107.01, 21.61, 21.41 |

| 2-Methyl-1H-benzo[d]imidazole rsc.org | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H), 7.09-7.06 (m, 2H), 2.46 (s, 3H, CH₃) | 151.15, 138.91, 130.90, 114.17, 14.54 |

This table is interactive. You can sort and filter the data.

Advanced Mass Spectrometry for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule, thus confirming its identity and purity. ias.ac.in

For a compound like this compound (C₉H₁₁N₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. Techniques such as electrospray ionization (ESI) are commonly used to generate ions for analysis. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

For example, the HRMS (ESI) analysis of 2-methyl-5-phenyl-1H-benzimidazole (C₁₄H₁₂N₂) showed a calculated m/z for [M+H]⁺ of 209.1073, with the found value being 209.1070, confirming the compound's elemental composition. rsc.org Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole, the calculated m/z for [M+H]⁺ was 229.0527, and the found value was 229.0523. rsc.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Other Spectroscopic Techniques for Functional Group Analysis (e.g., FT-IR, UV-Vis)

In addition to NMR and MS, other spectroscopic techniques provide valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For benzimidazole analogues, the FT-IR spectrum typically displays several key absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring and the amino group. scispace.comrsc.org Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. The stretching vibrations of C=N and C=C bonds within the fused ring system typically appear in the 1500-1630 cm⁻¹ region. rsc.org Aliphatic C-H stretching from the methyl groups would be expected in the 2850-2960 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives are chromophoric and exhibit characteristic absorption bands in the UV region. These absorptions are typically due to π→π* transitions within the conjugated aromatic system. nih.gov The UV-Vis spectra of benzimidazole derivatives are generally characterized by two or three main absorption bands. For instance, a study on N-Butyl-1H-benzimidazole showed experimental absorption peaks at 248 nm and 295 nm, which are attributed to π→π* transitions in the benzimidazole fragment. nih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the benzimidazole core as well as the solvent used for the analysis. mdpi.com

Theoretical and Computational Chemistry Studies of Benzimidazole Derivatives

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of benzimidazole (B57391) derivatives. nih.govbiointerfaceresearch.com This approach allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are routinely used to determine the ground-state optimized geometry, which is the first step for further analysis of the molecule's characteristics. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. orientjchem.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant descriptor of chemical reactivity and stability. orientjchem.org A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations have been widely employed to determine these values for various benzimidazole derivatives, providing insights into their potential interactions and electronic transitions. biointerfaceresearch.comresearchgate.net For instance, introducing different substituent groups can tune the frontier orbital energy levels and, consequently, the molecule's properties. rsc.org

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.92 | -1.21 | 4.71 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A2) | -5.73 | -0.055 | 5.675 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A3) | -5.995 | -1.21 | 4.785 |

This table presents representative FMO data for select 1-benzyl-2-phenyl-1H-benzimidazole derivatives as reported in computational studies. biointerfaceresearch.com The specific values vary depending on the substituents and the level of theory used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack).

For benzimidazole derivatives, MEP analysis helps identify the most reactive sites. researchgate.net For example, studies on N-Butyl-1H-benzimidazole have used MEP maps alongside Fukui functions and Mulliken atomic charge analysis to characterize reactive sites. researchgate.net Similarly, atomic charge distribution calculations for compounds like 2-(4-chlorophenyl)-1H-benzimidazole have been used to identify them as potential ligands for metal ions. researchgate.net

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of molecules. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting molecular behavior. orientjchem.org

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Given by ω = μ² / (2η), this index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor. biointerfaceresearch.comresearchgate.net

These descriptors have been calculated for numerous benzimidazole series to compare their relative reactivity. biointerfaceresearch.comresearchgate.netresearchgate.net

| Compound Class | Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| 1,2-disubstituted benzimidazoles (BZIM-7) | 1.875 | -4.432 | 5.241 |

| 1,2-disubstituted benzimidazoles (BZIM-8) | 1.838 | -3.708 | 3.733 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A4) | 2.265 | -5.865 | 7.58 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A5) | 2.27 | -6.512 | 9.33 |

This table showcases calculated global reactivity descriptors for representative substituted benzimidazoles from different studies. biointerfaceresearch.comresearchgate.net These values are instrumental in predicting reactivity trends within a series of compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states and electronic transitions. nih.gov TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, and to investigate the nature of these electronic transitions. nih.gov

In the context of benzimidazole derivatives, TD-DFT has been instrumental in exploring complex photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT). nih.govacs.orgnih.gov For example, studies on 2-(2'-hydroxyphenyl) benzimidazole derivatives have used TD-DFT to map the potential energy surfaces of the ground and excited states, revealing how substituents can enhance or inhibit the ESIPT reaction. nih.govacs.org These calculations provide a molecular-level understanding of the fluorescence properties and photostability of these compounds, which is crucial for their application in materials science and as biological probes. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Correlation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties. imist.mabiointerfaceresearch.com In the study of benzimidazole derivatives, QSAR is widely used to build predictive models for activities such as anticancer, antimicrobial, or enzyme inhibition. biointerfaceresearch.comresearchgate.net These models are built on the principle that the variation in the biological activity of a series of compounds is dependent on the variation in their molecular structures, which can be quantified by molecular descriptors. researchgate.net

The process involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical equation relating the descriptors to the activity. imist.mabiointerfaceresearch.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. imist.ma

The foundation of any QSAR/QSPR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For benzimidazole derivatives, a diverse set of descriptors is typically calculated to capture the structural features relevant to their biological activity. imist.manih.gov These can be broadly categorized as:

1D/2D Descriptors: These include constitutional descriptors (e.g., molecular weight), topological indices (e.g., Wiener Index, Balaban Index), and counts of specific atoms or functional groups. imist.ma

3D Descriptors: These relate to the three-dimensional geometry of the molecule, such as steric descriptors and Molecular Interaction Fields (MIFs), which describe the interaction energy of the molecule with different probes (e.g., water, hydrophobic probes). nih.gov

Quantum Chemical Descriptors: Calculated using methods like DFT, these descriptors quantify the electronic properties of the molecule. Common examples include EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), chemical hardness (η), and electrophilicity (ω). imist.maresearchgate.net

The selection of the most relevant descriptors is a critical step, often performed using statistical algorithms to create a model that is both accurate and interpretable. researchgate.net

| Descriptor Category | Examples |

| Thermodynamic | Heat of Formation, VDW Energy |

| Topological | Wiener Index, Balban Index, Molecular Topological Index |

| Steric | Radius, Parachor |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment, Hardness, Electrophilicity |

This table lists examples of molecular descriptors commonly employed in QSAR studies of benzimidazole derivatives. imist.ma

Statistical Validation of Predictive Models

In the computational study of benzimidazole derivatives, including 4,7-dimethyl-3H-benzimidazol-5-amine, predictive models such as Quantitative Structure-Activity Relationship (QSAR) are crucial for estimating the biological activity of compounds. The reliability and predictive power of these models are assessed through rigorous statistical validation. This process involves a set of statistical metrics that quantify the model's accuracy, robustness, and ability to generalize to new, untested compounds.

The development of a robust QSAR model involves establishing a correlation between molecular descriptors (e.g., topological, electronic, or steric properties) and the observed biological activity. ijpsr.com For a series of benzimidazole analogues, multiple linear regression (MLR) is a common method used to build this relationship. ijpsr.com The quality of the resulting model is not assumed but must be proven through internal and external validation procedures.

Internal validation often employs the leave-one-out cross-validation technique, which yields the cross-validated correlation coefficient (q²). A high q² value indicates the model's robustness and stability. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used during the model's development. The predictive ability is then measured by the predictive r² (pred_r²). nih.gov A high pred_r² value confirms that the model can accurately predict the activity of novel molecules.

Key statistical parameters used in the validation of QSAR models for benzimidazole derivatives are summarized below. A model is generally considered predictive if q² > 0.5 and pred_r² > 0.6. Studies on various series of benzimidazole derivatives have reported statistically significant models. For instance, a 2D-QSAR model developed for 131 benzimidazole derivatives as anticancer agents showed a squared correlation coefficient (R²) of 0.904. researchgate.net Another study on oxadiazole substituted benzimidazoles reported a PLSR model with an r² of 0.79, q² of 0.68, and pred_r² of 0.84. nih.gov Similarly, a QSAR study on benzimidazole analogues with antimicrobial activity yielded a model with an r² of 0.6773 and a pred_r² for external validation of 0.7150. ijpsr.com

Table 1: Representative Statistical Validation Parameters for Benzimidazole QSAR Models

| Parameter | Description | Typical Value Range for Benzimidazoles | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit; the proportion of variance in the dependent variable that is predictable from the independent variables. | 0.67 - 0.99 | ijpsr.comresearchgate.netnih.gov |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, typically calculated using leave-one-out cross-validation. | 0.68 - 0.79 | nih.govnih.gov |

| pred_r² (Predictive R² for external set) | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | 0.71 - 0.84 | ijpsr.comnih.gov |

These validation metrics are essential for ensuring that any predictive model for this compound is not a result of chance correlation but represents a statistically significant relationship between structure and activity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules like this compound at an atomic level. These simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the detailed analysis of intermolecular interactions, particularly in the context of a ligand binding to a biological target such as a protein or DNA. semanticscholar.orgnih.gov

For benzimidazole derivatives, MD simulations are frequently used to investigate the stability of ligand-receptor complexes predicted by molecular docking. nih.govacs.org A simulation can reveal how the compound adjusts its conformation within a binding site and the nature of the non-covalent interactions that stabilize the complex. These interactions are fundamental to the molecule's biological function.

The primary types of intermolecular interactions analyzed for benzimidazole derivatives include:

Hydrogen Bonds: These are crucial for specificity and affinity, often forming between the nitrogen atoms of the benzimidazole core or substituent groups and amino acid residues like asparagine, lysine, or serine in a protein's active site. semanticscholar.orgacs.org

Hydrophobic Interactions: The aromatic rings of the benzimidazole scaffold frequently engage in hydrophobic contacts with nonpolar amino acid residues such as leucine, valine, and alanine. semanticscholar.org

π-π Stacking: The planar aromatic system of the benzimidazole ring can interact with aromatic residues like phenylalanine, tyrosine, or histidine through π-π stacking, contributing significantly to binding affinity. acs.org

In a typical study, an MD simulation of a benzimidazole derivative complexed with its target protein might be run for a duration of 100 nanoseconds. acs.orgnih.gov Analysis of the simulation trajectory can provide information on the stability of the complex, fluctuations of specific residues, and the persistence of key intermolecular contacts over time. acs.org For this compound, MD simulations would elucidate its preferred binding mode and the specific interactions responsible for its affinity to a given target.

Table 2: Common Intermolecular Interactions for Benzimidazole Derivatives in Biological Systems

| Interaction Type | Donor/Group on Benzimidazole | Acceptor/Residue in Protein | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Imidazole (B134444) N-H | Asp, Glu, Gln (side chain O) | 1.8 - 2.5 |

| Hydrogen Bond | Amine -NH₂ | Ser, Thr (side chain OH) | 1.8 - 2.5 |

| Hydrophobic Contact | Benzene (B151609) Ring, Methyl Groups | Leu, Val, Ile, Ala | 3.0 - 4.5 |

| π-π Stacking | Benzimidazole Aromatic System | Phe, Tyr, His | 3.5 - 5.5 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stabilization

A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. nih.gov This analysis identifies stabilizing interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy, E(2), associated with each donor-acceptor interaction quantifies the strength of the electron delocalization, also known as hyperconjugation. nih.gov

In benzimidazole derivatives, significant intramolecular stabilization arises from:

π → π* Interactions: Delocalization of π-electrons from the filled π orbitals of the aromatic rings into the empty π* antibonding orbitals. This is characteristic of conjugated systems and is a major contributor to the planarity and stability of the benzimidazole core.

n → σ* and n → π* Interactions: The lone pair electrons (n) on the nitrogen and oxygen atoms can be delocalized into adjacent antibonding sigma (σ) or pi (π) orbitals. For example, the lone pair on a nitrogen atom can delocalize into an adjacent C-C σ* orbital, stabilizing the molecule.

NBO analysis performed on various benzimidazole and related heterocyclic systems reveals the specific orbital interactions responsible for their electronic structure. academicjournals.orgresearchgate.netresearchgate.net For this compound, NBO calculations would quantify the delocalization of the amine group's lone pair into the aromatic system and the hyperconjugative effects of the methyl groups, providing a clear picture of its intramolecular electronic landscape.

Table 3: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of Heterocyclic Systems

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (C=C) | π* (C=N) | > 20 | π-electron delocalization |

| π (C=N) | π* (C=C) | > 15 | π-electron delocalization |

| LP (N) | π* (C=C) | 5 - 50 | Lone pair delocalization |

| LP (N) | σ* (C-C) | 2 - 10 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | 1 - 5 | Hyperconjugation |

Note: E(2) values are illustrative and depend on the specific molecular structure and computational method.

Chemical Reactivity and Derivatization Strategies of Aminobenzimidazoles

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Core

The benzene (B151609) portion of the benzimidazole ring system is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. In the case of 4,7-dimethyl-3H-benzimidazol-5-amine, the benzene ring is highly activated towards electrophilic attack. This is due to the presence of three electron-donating groups: the two methyl groups at positions 4 and 7, and the amino group at position 5.

Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Both alkyl groups (like methyl) and amino groups are activating. They direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgyoutube.com

Given the substitution pattern of this compound, the only available position on the benzene ring for substitution is position 6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating Effect | Directing Influence |

|---|---|---|---|

| Amine (-NH2) | C5 | Strongly Activating | Ortho, Para (directs to C4, C6) |

| Methyl (-CH3) | C4 | Activating | Ortho, Para (directs to C5) |

| Methyl (-CH3) | C7 | Activating | Ortho, Para (directs to C6) |

| Fused Imidazole (B134444) Ring | C4, C7a | Deactivating (overall) | Complex, but generally directs away from the fusion points |

The cumulative effect of these groups strongly activates position 6 for electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur regioselectively at this position.

Nucleophilic Reactions Involving the Amine Functionality

The exocyclic amino group at the C5 position is a primary amine and serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to a variety of functionalized derivatives.

Common nucleophilic reactions include:

Acylation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a common strategy to introduce a wide range of substituents.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. However, this reaction can be difficult to control and may result in over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Formation of Schiff Bases (Imines): The primary amine can condense with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Michael Addition: As a nucleophile, the amine can participate in Michael-type additions to α,β-unsaturated carbonyl compounds. researchgate.net

Cyclization Reactions: The nucleophilic amine is often utilized as a key functional group in cyclization reactions to build fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of new ring systems. researchgate.net

Functionalization of the Benzimidazole Nitrogen Atoms

The imidazole ring of the benzimidazole scaffold contains two nitrogen atoms, N1 and N3. The N-H tautomer is typically the most stable form. The lone pair of electrons on the sp2-hybridized nitrogen atom makes it nucleophilic, while the N-H proton is acidic and can be removed by a base. These properties allow for functionalization at the ring nitrogen atoms.

N-Alkylation: One of the most common derivatization methods is N-alkylation. nih.govresearchgate.net This is typically achieved by treating the aminobenzimidazole with an alkyl halide in the presence of a base. The base deprotonates the N-H group, forming a more nucleophilic benzimidazolide (B1237168) anion, which then attacks the alkyl halide. Phase-transfer catalysts can be employed to facilitate this reaction. researchgate.net

N-Arylation: The introduction of aryl groups at the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions.

N-Acylation: Similar to the exocyclic amine, the ring nitrogens can be acylated, although this often requires more forcing conditions or specific catalysts.

Michael Addition: The N-H group can also act as a nucleophile in Michael additions to activated alkenes.

Reactions with Aldehydes: The N-H group can react with aldehydes, often in conjunction with other nucleophiles in multicomponent reactions, to generate complex heterocyclic structures.

Regioselectivity in Substitution and Functionalization

With three primary sites of reactivity (the C6 position, the exocyclic C5-amine, and the endocyclic N1/N3 atoms), controlling the regioselectivity of reactions is a critical aspect of aminobenzimidazole chemistry. The outcome of a reaction often depends on the nature of the electrophile and the reaction conditions. researchgate.net

Competition between N1 and C5-NH2: In reactions with electrophiles like alkyl or acyl halides, a key competition exists between the endocyclic nitrogen (N1) and the exocyclic amino group (C5-NH2).

Alkylation: Alkylation generally favors the more nucleophilic endocyclic nitrogen atom, especially after deprotonation with a base. researchgate.net

Acylation: Acylation is more complex. While the exocyclic amine is a strong nucleophile, acylation can sometimes occur at the ring nitrogen first, followed by an acyl group migration to the exocyclic amine, which is often the thermodynamically more stable product.

Selective Functionalization: Achieving selectivity often requires the use of protecting groups. For example, the exocyclic amine can be protected (e.g., as an amide or a carbamate) to direct subsequent reactions, like electrophilic aromatic substitution or N-alkylation, to other positions. The protecting group can then be removed in a later step. nih.gov

Influence of Catalysts: The choice of catalyst can also direct regioselectivity. For example, in N-arylation reactions of 2-aminobenzimidazoles, different metal catalysts have been shown to selectively target either the exocyclic amine or the ring nitrogen.

Solvent and Base Effects: The solvent and the base used can significantly influence the reaction pathway. For instance, the equilibrium between different tautomers or the solubility of intermediates can be altered, leading to different product distributions. researchgate.net

The table below summarizes the general regiochemical preferences for different reaction types on the aminobenzimidazole scaffold.

| Reaction Type | Primary Reactive Site | Controlling Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | C6 Position | Directing effects of existing substituents (-NH2, -CH3) |

| N-Alkylation | Endocyclic Nitrogen (N1) | Basicity, steric hindrance, use of protecting groups |

| N-Acylation | Exocyclic Amine (C5-NH2) or Endocyclic Nitrogen (N1) | Reaction conditions, steric hindrance, possibility of acyl migration |

| Condensation (e.g., with dicarbonyls) | Exocyclic Amine (C5-NH2) | Nucleophilicity of the primary amine |

Oxidative and Reductive Transformations of the Aminobenzimidazole Scaffold

Oxidative Reactions:

While the core is stable, the exocyclic amino group can be susceptible to oxidation. Strong oxidizing agents can potentially convert the amine to nitroso or nitro groups, or lead to polymerization/decomposition.

The methyl groups could potentially be oxidized to carboxylic acids under harsh conditions (e.g., with KMnO4), although this would likely require forcing conditions that might also affect other parts of the molecule.

Oxidative conditions are often employed in the synthesis of the benzimidazole ring itself, for example, through the oxidative cyclization of aniline (B41778) derivatives or C-H amination of guanidines. acs.orgnih.gov This highlights the stability of the final benzimidazole product under these conditions. For instance, iodine(III) compounds can promote the C-H amination of guanidines to form 2-aminobenzimidazoles. acs.org

Reductive Transformations:

The benzimidazole ring is highly resistant to reduction due to its aromatic stability. Catalytic hydrogenation under typical conditions (e.g., H2/Pd-C) would not reduce the benzimidazole core but could be used to reduce other functional groups in the molecule. For example, a nitro group on the ring could be selectively reduced to an amine without affecting the core structure. nih.gov This stability is a key feature exploited in synthetic chemistry.

Reductive methods are crucial in the synthesis of aminobenzimidazoles, particularly in the reduction of nitro-substituted precursors. For example, a common route to aminobenzimidazoles involves the nitration of the benzene ring followed by the chemical or catalytic reduction of the nitro group to the desired amine.

Role of 4,7 Dimethyl 3h Benzimidazol 5 Amine As a Core Synthetic Intermediate and Building Block in Advanced Chemical Research

Employment in the Construction of Complex Organic Molecules

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov 4,7-dimethyl-3H-benzimidazol-5-amine, in particular, offers multiple reactive sites that can be exploited for the synthesis of more complex molecular architectures. The amine group at the 5-position is a key nucleophilic center, readily participating in reactions to form amides, imines, and other nitrogen-containing linkages.

This reactivity is fundamental to its role as a synthetic intermediate. For instance, the amine can be diazotized and coupled with active methylene (B1212753) compounds to create azo dyes or precursors for further heterocyclic synthesis. arabjchem.org Furthermore, it can undergo condensation reactions with various carbonyl compounds, a foundational method for constructing larger systems. nih.gov The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govresearchgate.net In the case of this compound, the pre-existing benzimidazole core allows for direct functionalization, enabling its incorporation into larger, multi-component molecules.

Researchers have utilized similar benzimidazole-based diamines as precursors for creating hybrid heterocyclic systems, such as pyrimidine-benzimidazole hybrids, which are of interest for their biological activities. nih.gov The synthetic versatility allows for the methodical construction of compounds where the benzimidazole unit imparts specific electronic and structural properties to the final molecule.

Table 1: Examples of Reactions Utilizing the Amine Functionality

| Reaction Type | Reagent | Product Type | Potential Application |

|---|---|---|---|

| Acylation | Acid Chlorides/Anhydrides | Amides | Pharmaceutical Scaffolds |

| Schiff Base Formation | Aldehydes/Ketones | Imines | Ligand Synthesis |

| Diazotization/Coupling | NaNO₂/HCl, β-naphthol | Azo Compounds | Dyes, Molecular Switches |

Design and Synthesis of Novel Ligands for Coordination Chemistry

The imidazole (B134444) and amine nitrogen atoms in this compound make it an excellent candidate for ligand design in coordination chemistry. nih.govnih.gov The two nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions. This bidentate or potentially bridging coordination capability is crucial for the synthesis of novel metal complexes. nih.gov

The synthesis of ligands based on this scaffold can be straightforward, often involving the reaction of the amine group to introduce other coordinating moieties, thereby increasing the denticity and modifying the electronic properties of the resulting ligand. For example, Schiff base condensation of the 5-amino group with salicylaldehyde (B1680747) derivatives can produce multidentate ligands capable of forming stable complexes with a variety of metal ions. nih.gov

The benzimidazole nucleus is a well-established coordinating agent in bioinorganic and coordination chemistry, famously appearing in the structure of Vitamin B12, where a dimethylbenzimidazole ligand coordinates to a cobalt ion. researchgate.net The nitrogen atoms of the imidazole ring are effective donors for a range of metal ions, including transition metals like copper, zinc, cobalt, and ruthenium, as well as main group metals. researchgate.netnih.govnih.govmdpi.com

Complex formation with this compound or its derivatives involves the donation of electron pairs from the nitrogen atoms to the empty orbitals of a metal center, forming a coordinate bond. The stability and geometry of the resulting metal complex are influenced by several factors:

The nature of the metal ion: Its size, charge, and electronic configuration.

The electronic properties: The electron-donating amine group can enhance the basicity of the benzimidazole system, potentially strengthening the metal-ligand bond.

Studies on similar benzimidazole derivatives have shown that they can form mononuclear, binuclear, or polynuclear complexes depending on the reaction conditions and the metal-to-ligand ratio. mdpi.commdpi.com The resulting coordination compounds are investigated for various applications, including as catalysts, and for their biological and photophysical properties. nih.govresearchgate.net

Ligands play a pivotal role in transition metal catalysis by modulating the steric and electronic environment of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. nih.gov Benzimidazole-based ligands, derived from precursors like this compound, are used to create catalysts for a variety of organic transformations. beilstein-journals.org

By modifying the benzimidazole core, ligands can be designed to fine-tune the properties of the catalytic metal center. For instance, N-heterocyclic carbenes (NHCs), a powerful class of ligands, can be synthesized from benzimidazolium salts. acs.org The electronic properties of the benzimidazole ring, influenced by the methyl and amine substituents, would be transferred to the resulting NHC ligand and, consequently, to the metal catalyst. These catalysts find application in cross-coupling reactions, C-H activation, and polymerization. nih.gov The coordination of these ligands to transition metals like palladium, ruthenium, or copper is a key strategy in modern synthetic chemistry. nih.govbeilstein-journals.org

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. This compound is an ideal candidate for building supramolecular architectures due to its ability to engage in multiple, specific non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions direct the self-assembly of molecules into well-defined, ordered structures in the solid state.

Hydrogen bonds are highly directional and are the primary driving force in the self-assembly of many benzimidazole-containing structures. nih.govnih.gov The this compound molecule possesses multiple sites for hydrogen bonding:

Donors: The N-H of the imidazole ring and the N-H bonds of the 5-amino group.

Acceptors: The sp²-hybridized nitrogen atom of the imidazole ring.

This combination of donors and acceptors allows for the formation of robust and predictable hydrogen-bonding motifs. For example, imidazole derivatives are known to form persistent N-H···N hydrogen-bonded chains or tapes. researchgate.net The presence of the additional amino group in this compound allows for the creation of more complex, two- or three-dimensional networks. In the crystal lattice, molecules can link via N-H···N and N-H···N interactions, creating sheets or channels. nih.govnih.gov The study of these patterns is crucial for crystal engineering, where the goal is to design solids with specific structures and properties.

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Motif Type | Supramolecular Structure |

|---|---|---|---|

| Imidazole N-H | Imidazole N | Dimer, Chain | 1D Tapes |

| Amine N-H | Imidazole N | Cross-linking | 2D Sheets |

The substituents on the ring can modulate the strength and geometry of these interactions. The methyl groups on this compound may influence the offset of the stacked rings, while the amino group can affect the electron density of the aromatic system. The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions dictates the final three-dimensional supramolecular architecture. rsc.org Understanding these interactions is key to designing molecular materials with desired electronic or optical properties, as π-stacking can influence charge transport and luminescence. rsc.orgnih.gov

Research on "this compound" in Advanced Chemical Applications Remains Undocumented

Despite the broad utility of the benzimidazole scaffold in advanced chemical research, a comprehensive review of scientific literature reveals a notable absence of specific studies focusing on the chemical compound this compound. Consequently, its role as a core synthetic intermediate and building block in the formation of supramolecular architectures and its integration into scaffolds for materials science research is not documented in available research.

While the benzimidazole structural motif is a cornerstone in the development of a wide array of functional molecules and materials, information regarding the specific this compound isomer is conspicuously missing from scientific databases and publications. This precludes a detailed discussion of its application in the highly specific areas of supramolecular chemistry and materials science as outlined.

In the broader context of benzimidazole derivatives, these compounds are recognized for their versatile coordination properties and their ability to participate in hydrogen bonding, making them valuable components in the construction of complex molecular assemblies. nih.govmdpi.com However, the specific influence of the 4,7-dimethyl and 5-amino substitution pattern on the properties and applications of the benzimidazole core has not been explored in the context of the requested topics.

Similarly, in the realm of materials science, benzimidazole-containing polymers and frameworks are investigated for a range of applications due to their thermal stability and electronic properties. nih.govnih.gov Yet, no studies could be identified that specifically utilize this compound as a monomer or building block for polymeric, oligomeric, or framework materials designed for optical and electronic applications.

The lack of available data prevents the creation of detailed research findings and data tables as requested. The scientific community has yet to publish research on the synthesis, characterization, and application of this compound in the specified advanced research areas. Therefore, a thorough and scientifically accurate article on this specific compound's role in these fields cannot be generated at this time.

Future Directions and Emerging Research Avenues for 4,7 Dimethyl 3h Benzimidazol 5 Amine Research

Development of Novel and Sustainable Synthetic Methodologies for Specific Isomers

Traditional synthesis methods for benzimidazoles often involve harsh conditions, toxic solvents, and produce significant waste, posing challenges for industrial application and environmental sustainability. mdpi.comchemmethod.com Future research must prioritize the development of green and efficient synthetic routes to 4,7-dimethyl-3H-benzimidazol-5-amine and its isomers. The key challenge lies in achieving high regioselectivity to control the precise placement of the methyl and amine groups on the benzene (B151609) ring, which is crucial for the compound's ultimate function.

Emerging sustainable strategies that could be adapted for this purpose include:

Catalytic Systems in Green Solvents: The use of eco-friendly solvents like water or deep eutectic solvents (DES) combined with efficient catalysts represents a promising frontier. nih.govsphinxsai.com For instance, methods employing copper(II)-loaded alginate hydrogel beads in water-ethanol mixtures have shown high yields for substituted benzimidazoles under mild, room-temperature conditions. mdpi.com Lewis acids such as ZrOCl₂·8H₂O have also proven effective catalysts in greener transformations. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, aligning with the principles of green chemistry. rjptonline.org This technique, often paired with solvent-free conditions or benign catalysts like alumina, could offer a rapid and efficient pathway to the target molecule. rjptonline.org

Cascade Reactions: Palladium-catalyzed cascade reactions that form multiple C-N bonds in a single operation are powerful tools for constructing complex heterocycles with high regioselectivity. acs.orgnih.gov Adapting such a method could allow for the direct and controlled synthesis of the desired isomer from simple, readily available starting materials. acs.org

Electrochemical and Photochemical Methods: These methods offer alternative energy sources to traditional heating, often providing high selectivity under mild conditions. Electrochemical synthesis via intramolecular C-H amination is an innovative approach to forming the benzimidazole (B57391) ring. acs.org

Table 1: Comparison of Sustainable Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Catalyst/Medium | Advantages | Challenges for Isomer-Specific Synthesis |

| Green Catalysis | Lewis acids (e.g., ZrOCl₂), Nano-catalysts (e.g., nano-Fe₂O₃), Zeolites | High yields, mild conditions, catalyst reusability, use of green solvents like water. mdpi.comrsc.org | Achieving high regioselectivity with unsymmetrically substituted diamine precursors. |

| Microwave-Assisted | Alumina, Ionic Liquids | Drastically reduced reaction times, often solvent-free, high efficiency. mdpi.comrjptonline.org | Potential for side reactions; requires careful optimization for selective isomer formation. |

| Deep Eutectic Solvents (DES) | Choline Chloride based DES | Acts as both solvent and catalyst, biodegradable, simple work-up. nih.gov | Viscosity of some DES can affect reaction kinetics; precursor solubility may vary. |

| Cascade Reactions | Palladium complexes (e.g., BrettPhos precatalyst) | High regioselectivity, builds complexity from simple precursors in one pot. acs.orgnih.gov | Catalyst sensitivity and cost; optimization required for specific substitution patterns. |

Advanced Computational Approaches for Structure-Reactivity and Interaction Predictions

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving time and resources. For this compound, advanced computational methods can offer deep insights into its structure, electronic nature, and potential interactions.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT is a cornerstone for investigating electronic structures. nih.gov It can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net DFT calculations can also predict spectroscopic properties (IR, NMR), aiding in structural confirmation, and can rationalize the stability of different tautomers. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate computed molecular descriptors (e.g., electronic, steric, and physicochemical properties) with biological activity. jocpr.com This allows for the rational design of new derivatives of this compound with enhanced properties.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme. nih.govacs.org Docking can predict the preferred binding pose, while MD simulations can assess the stability of the ligand-protein complex over time. nih.govnih.govacs.org These studies are crucial for hypothesis-driven drug discovery efforts. For example, similar studies on alkylated benzimidazoles have successfully established their mechanism of action against viral targets. nih.gov

Table 2: Advanced Computational Methods for Benzimidazole Research

| Computational Method | Application | Predicted Properties | Reference Example |

| Density Functional Theory (DFT) | Electronic structure analysis, Spectroscopic prediction | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), Dipole moment, IR/NMR spectra. researchgate.netresearchgate.net | Used to confirm hydrogen bonding and stability of active compounds. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure | Correlation of molecular descriptors with activity, guiding design of new analogues. jocpr.com | Applied to benzimidazole derivatives to build predictive models for antibacterial activity. jocpr.com |

| Molecular Docking | Predicting binding mode to a biological target | Binding affinity (scoring functions), key intermolecular interactions (H-bonds, π-stacking). | Used to study the binding of benzimidazole derivatives to SARS-CoV-2 and ACE2 receptors. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of ligand-receptor complexes | Root Mean Square Deviation (RMSD), protein-ligand contacts over time, conformational changes. nih.gov | Confirmed the stability of a benzimidazole-HIV reverse transcriptase complex. nih.gov |

Innovative Strategies for Targeted Derivatization and Functionalization

The therapeutic potential of the benzimidazole scaffold is heavily influenced by the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship (SAR) studies consistently show that modifications at the N1, C2, C5, and C6 positions can dramatically alter biological activity. nih.govresearchgate.net For this compound, the existing amine group at C5 is a prime handle for targeted derivatization, while the imidazole (B134444) nitrogen and the C2 position also present key opportunities for functionalization.

Future research should explore:

Derivatization of the C5-Amine Group: The primary amine is a versatile functional group that can be converted into a wide array of amides, sulfonamides, ureas, or imines. This can modulate the molecule's polarity, hydrogen bonding capability, and steric profile, which are critical for tuning its interaction with biological targets. nih.gov

Functionalization at the C2 Position: The C2 position of the benzimidazole ring is a common site for modification. Transition metal-catalyzed C-H functionalization offers a modern and efficient way to introduce new aryl or alkyl groups at this position without requiring pre-functionalized substrates. rsc.orgresearchgate.netacs.orgacs.org Enantioselective C2-allylation has also been achieved using copper hydride catalysis, opening a path to chiral derivatives. mit.edu

N-Alkylation and N-Arylation: Modification of the imidazole nitrogen (N1) can significantly impact the molecule's properties. Introducing different substituents can alter its solubility, metabolic stability, and binding orientation within a target active site.

Table 3: Potential Derivatization Strategies for this compound

| Position | Functional Group | Potential Reaction Type | Expected Impact on Properties |

| C5-NH₂ | Amide, Sulfonamide | Acylation, Sulfonylation | Modulate hydrogen bonding capacity, alter polarity and solubility. nih.gov |

| C2-H | Aryl, Alkyl, Allyl | C-H Activation/Functionalization researchgate.netacs.org | Introduce steric bulk, create new interaction points (e.g., π-stacking), introduce chirality. mit.edu |

| N1/N3-H | Alkyl, Benzyl, Acyl | N-Alkylation, N-Acylation | Block tautomerism, improve metabolic stability, influence solubility and cell permeability. |

| Benzene Ring | Halogen, Nitro | Electrophilic Aromatic Substitution | Modify electronic properties (electron-withdrawing/donating effects), provide handles for further cross-coupling reactions. tandfonline.com |

Expanding Applications in Fundamental Chemical Research

Beyond its potential in applied fields, this compound is an excellent candidate for fundamental chemical research. Its specific electronic and structural features can be leveraged to explore novel chemical principles and reactions.

Emerging research avenues include:

Theoretical Insights into Bonding and Reactivity: The interplay between the electron-donating amine and methyl groups on the aromatic ring offers a rich system for studying substituent effects on the electronic structure and reactivity of the benzimidazole core. Theoretical methods like Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization, providing a deeper understanding of its chemical behavior. researchgate.netqu.edu.qa

Development of Novel Ligands and Catalysts: Benzimidazole derivatives are known to act as ligands for various metal ions, forming stable complexes. nih.govroyalsocietypublishing.org The specific substitution pattern of this compound could lead to the development of novel organometallic complexes with unique catalytic or material properties. nih.gov

Scaffold for Novel Reaction Types: The compound can serve as a substrate to explore and develop new synthetic methodologies. For example, its C-H bonds could be targets for developing novel regioselective functionalization reactions, pushing the boundaries of modern synthetic chemistry. researchgate.netacs.org The electron-rich nature of the benzene ring could also make it a suitable substrate for oxidative coupling reactions.

Q & A

Q. How can researchers differentiate between off-target effects and true mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.